molecular formula C14H15N3O3S B11126147 Methyl 2-({[2-(benzylamino)-1,3-thiazol-4-yl]carbonyl}amino)acetate

Methyl 2-({[2-(benzylamino)-1,3-thiazol-4-yl]carbonyl}amino)acetate

Cat. No.: B11126147
M. Wt: 305.35 g/mol
InChI Key: DRFRZIGOPCYEFZ-UHFFFAOYSA-N
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Description

Methyl 2-({[2-(benzylamino)-1,3-thiazol-4-yl]carbonyl}amino)acetate is an organic compound that features a thiazole ring, a benzylamino group, and a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-({[2-(benzylamino)-1,3-thiazol-4-yl]carbonyl}amino)acetate typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Introduction of the Benzylamino Group: The benzylamino group can be introduced through nucleophilic substitution reactions where benzylamine reacts with a suitable thiazole derivative.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylamino group, leading to the formation of benzylidene derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-2 position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products

    Oxidation: Benzylidene derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Halogenated or nitrated thiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, Methyl 2-({[2-(benzylamino)-1,3-thiazol-4-yl]carbonyl}amino)acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, this compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways due to its structural similarity to certain biological molecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. The thiazole ring is known for its presence in various pharmacologically active compounds, making this compound a candidate for drug development.

Industry

Industrially, this compound can be used in the synthesis of dyes, agrochemicals, and other specialty chemicals due to its versatile reactivity.

Mechanism of Action

The mechanism of action of Methyl 2-({[2-(benzylamino)-1,3-thiazol-4-yl]carbonyl}amino)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the benzylamino group can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-({[2-(amino)-1,3-thiazol-4-yl]carbonyl}amino)acetate: Lacks the benzyl group, which may reduce its binding affinity in biological systems.

    Ethyl 2-({[2-(benzylamino)-1,3-thiazol-4-yl]carbonyl}amino)acetate: Similar structure but with an ethyl ester instead of a methyl ester, which can affect its solubility and reactivity.

    Methyl 2-({[2-(benzylamino)-1,3-oxazol-4-yl]carbonyl}amino)acetate: Contains an oxazole ring instead of a thiazole ring, which can alter its electronic properties and reactivity.

Uniqueness

Methyl 2-({[2-(benzylamino)-1,3-thiazol-4-yl]carbonyl}amino)acetate is unique due to the combination of the thiazole ring and the benzylamino group, which provides a distinct set of chemical and biological properties. This combination allows for specific interactions in biological systems and versatile reactivity in chemical synthesis.

Properties

Molecular Formula

C14H15N3O3S

Molecular Weight

305.35 g/mol

IUPAC Name

methyl 2-[[2-(benzylamino)-1,3-thiazole-4-carbonyl]amino]acetate

InChI

InChI=1S/C14H15N3O3S/c1-20-12(18)8-15-13(19)11-9-21-14(17-11)16-7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,15,19)(H,16,17)

InChI Key

DRFRZIGOPCYEFZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNC(=O)C1=CSC(=N1)NCC2=CC=CC=C2

Origin of Product

United States

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